Juvenate
Overview
Description
Juvenate, also known as juvenoids, are a class of chemical compounds that mimic the action of insect juvenile hormones. These hormones are crucial for the growth and development of insects, and by mimicking them, juvenoids can disrupt the life cycle of insects, making them promising agents for pest management. The research on juvenoids has explored various types, including wax-like esteric juvenogens and glycosidic juvenogens, which have shown potential in controlling pests like blowflies, termites, and aphids .
Synthesis Analysis
The synthesis of juvenoids involves creating analogues of the natural juvenile hormones found in insects. Methods for synthesizing these compounds have been extensively studied, with a focus on the 2,4-dienoate class, oxa and aza derivatives, and cyclic and heterocyclic compounds. These synthesized juvenoids display selective activity towards various insect forms . Additionally, the synthesis of carbamate series of juvenoids has been achieved by varying the O-alkyl substituents, leading to compounds with high biological activity and selectivity .
Molecular Structure Analysis
The molecular structure of juvenoids is designed to mimic the juvenile hormone of insects. For instance, the carbamate series of juvenoids have a specific structure where the O-alkyl substituent of the carbamate moiety is varied to achieve different biological effects . Steroidal conjugates have also been synthesized, where juvenoids are attached to steroidal structures to modify their physicochemical properties and enhance their biological activity .
Chemical Reactions Analysis
Juvenoids undergo various chemical reactions, particularly enzymatic hydrolysis, when they enter an insect's body. This process releases the biologically active juvenile hormone analogues that disrupt the insect's development. The rate of enzymatic hydrolysis can be controlled by modifying the juvenoid's structure, such as the acyl component in juvenogen esters . The synthesis of labelled juvenoids, like W328, involves multiple steps and can be used to track the juvenoid's fate in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of juvenoids are crucial for their function as insect growth regulators. For example, juvenogen esters are environmentally stable, non-volatile, and semi-solid waxes, which can be modified to achieve different levels of polarity and volatility . The synthesis of optically active, branched juvenoids from geraniol demonstrates the importance of stereochemistry in the biological activity of these compounds . Additionally, the synthesis of juvenoids with the 3,3-dimethylcyclohexane system has led to compounds with specific morphogenetic activities10.
Scientific Research Applications
Application in Athletic Training
- Improvement of Athletes' Physical Readiness : Research by Kyzim Petro et al. (2018) highlighted the use of functional training tools to enhance the special physical readiness of Juvenal category athletes in acrobatic rock'n'roll. This study indicates the effectiveness of functional training in improving speed, power, and speed-strength training components for athletes (Kyzim Petro, S. Humeniuk, & N. Batieieva, 2018).
Application in Pest Management
Juvenoids as Pest Management Agents : Juvenoids, which mimic juvenile hormones, have been studied for their potential in pest management, particularly in controlling termite populations. Tykva et al. (2008) explored the distribution and effects of juvenogen, a type of juvenoid, in termite caste differentiation, demonstrating its potential in pest control strategies (R. Tykva, B. Černý, Z. Wimmer, & R. Hanus, 2008).
Juvenoids in Crop Management : Juvenoids have been gaining attention for their role in crop management. Singh et al. (2020) discussed the biochemical and physiological effects of juvenile hormones and their analogs in regulating pest reproduction and metamorphosis, highlighting their role in conserving natural fauna and flora and reducing chemical pesticide usage (Simranjeet Singh, V. Kumar, D. S. Dhanjal, & Joginder Singh, 2020).
Application in Plant Rejuvenation
- Rejuvenation in Clonal Forestry : Wendling et al. (2014) reviewed techniques for reinvigorating, rejuvenating, or maintaining the juvenility of plants, particularly in clonal forestry. They explored both natural and artificial methods, discussing the challenges and potential for these techniques to establish high-productivity plantations (I. Wendling, S. Trueman, & Aloisio Xavier, 2014).
Application in Medical Research
- In Vitro Rejuvenation of Woody Species : Read and Bavougian (2013) discussed the impact of juvenility on the successful propagation of woody species in vitro. They covered various technologies like meristem culture and somatic embryogenesis, which are used to induce rejuvenation in woody plant species (P. Read & Christina M. Bavougian, 2013).
properties
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Juvenate | |
CAS RN |
24198-95-6, 5255-04-9 | |
Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl farnesoate 10,11-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Racemic juvenile hormone III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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